molecular formula C23H23N3O2S B2827481 N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422274-23-5

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2827481
CAS No.: 422274-23-5
M. Wt: 405.52
InChI Key: YWNUSZPYRCQRQJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic small molecule based on a quinazolinone core structure, intended for research and development purposes. Quinazolinone derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry for their diverse biological profiles. Researchers have explored similar structural frameworks for various applications, including as potential modulators of enzyme activity and protein-protein interactions . The molecular structure of this compound features a benzamide group linked to a 2-sulfanylidene-4-oxoquinazoline moiety, a scaffold known to contribute to binding affinity with various biological targets. The specific substitution pattern, including the cyclohexenylethyl chain, is designed to influence the compound's physicochemical properties and pharmacological characteristics. This product is provided for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives.

Properties

CAS No.

422274-23-5

Molecular Formula

C23H23N3O2S

Molecular Weight

405.52

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29)

InChI Key

YWNUSZPYRCQRQJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction using appropriate benzoyl chlorides and amines.

    Attachment of the Cyclohexenyl Ethyl Side Chain: This step involves the alkylation of the quinazolinone core with a cyclohexenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Quinazolinone Derivatives with Varying Substituents

Quinazolinone analogs often exhibit divergent biological activities depending on substituent patterns. For example:

  • SC-558 analogs (1a-f) (Fig. 1, ) feature a 3,4-dihydroquinazolin-2-yl ethenyl group and substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) on the benzene ring. These compounds were studied for cyclooxygenase (COX) inhibition, where electron-withdrawing groups (Br, Cl) enhanced potency due to improved binding to COX-2’s hydrophobic pocket .
  • N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide replaces the ethenyl group with a benzamide linkage and introduces a sulfanylidene group.

Table 1: Substituent Effects on Quinazolinone Bioactivity

Compound Substituent(s) Biological Activity (IC₅₀) Key Feature
SC-558 (1d) Br (para) COX-2 inhibition: 0.05 μM High hydrophobicity
Target Compound 4-oxo-2-sulfanylidene Not reported Enhanced H-bonding potential
1-Substituted Quinazolinones Phenyl, alkyl groups MDA-MB 231 (anticancer): 8–12 μM Improved cytotoxicity via TACE inhibition
Benzamide vs. Sulfonamide Analogues

The benzamide group in the target compound contrasts with sulfonamide-containing analogs:

  • N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide () replaces the quinazolinone core with a sulfamoyl group. Benzamides generally exhibit lower polarity than sulfonamides, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () incorporates a benzothiazolylidene ring. The benzothiazole’s planar structure may facilitate intercalation or π-stacking interactions, unlike the non-planar quinazolinone-sulfanylidene system in the target compound .

Table 2: Benzamide vs. Sulfonamide Physicochemical Properties

Compound LogP* Solubility (mg/mL) Key Structural Difference
Target Compound ~3.5 <0.1 (predicted) Quinazolinone-sulfanylidene core
Sulfamoyl Benzamide ~2.8 0.3–0.5 Sulfamoyl group
Benzothiazolylidene Benzamide ~4.1 <0.05 Rigid benzothiazole ring

*Predicted using fragment-based methods.

Role of Cyclohexenylethyl Substituent

Similar substituents in N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide () demonstrate that alkylamino groups enhance metabolic stability but may increase off-target effects. In contrast, the cyclohexenyl group’s partial unsaturation could balance lipophilicity and conformational flexibility, optimizing target engagement .

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Value
Molecular Formula C23H23N3O2S
Molecular Weight 405.52 g/mol
IUPAC Name This compound
CAS Number 422274-23-5
InChI Key YWNUSZPYRCQRQJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess fungicidal properties, making it a candidate for agricultural applications.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities across various assays:

Antifungal Activity

In a study evaluating the antifungal properties of related compounds, this compound showed promising results against several fungal strains. The compound demonstrated an inhibition rate comparable to standard antifungal agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicated that modifications in the benzamide and quinazolinone moieties significantly influence the biological activity. Electron-withdrawing groups on the aromatic ring were found to enhance antifungal efficacy.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Fungal Inhibition :
    • Objective : To evaluate the efficacy against Sclerotinia sclerotiorum.
    • Findings : The compound exhibited an inhibition rate of 86.1%, outperforming traditional fungicides like quinoxyfen (77.8% inhibition).
    • EC50 Values : The effective concentration (EC50) was determined to be significantly lower than that of control agents, indicating potent antifungal properties.
  • Toxicity Assessment :
    • Toxicity tests using zebrafish embryos showed low toxicity levels for the compound, classifying it as a safe option for further development in agricultural applications.

Q & A

Q. How to evaluate off-target effects in phenotypic screening assays?

  • Methodological Answer :
  • Kinase Profiling : Test against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to identify non-specific inhibition .
  • Transcriptomics : Perform RNA-seq on treated cells (10 μM, 24h) to detect pathway enrichment (e.g., apoptosis vs. autophagy) .

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